

A Head-to-Head Comparison of TTA and Bezafibrate on Triglyceride Levels

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Compound of Interest

Compound Name: *Tetradecylthioacetic acid*

Cat. No.: *B017306*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of **Tetradecylthioacetic acid** (TTA) and bezafibrate on triglyceride levels, drawing on available experimental data. While direct head-to-head clinical trials are limited, this document synthesizes findings from individual studies to offer insights into their respective efficacy, mechanisms of action, and experimental considerations.

Quantitative Data on Triglyceride Reduction

The following table summarizes the triglyceride-lowering effects of TTA and bezafibrate as reported in various studies. It is important to note the differences in study populations, designs, and durations when comparing these data.

Compound	Study Population	Dosage	Duration	Triglyceride Reduction (%)	Reference
Tetradecylthio acetic acid (TTA)	Male patients with type 2 diabetes	1 g/day	28 days	Attenuated dyslipidemia (specific % not stated)	[1]
Healthy male volunteers	200-1000 mg/day	7 days	No significant change	[2]	
Mice on a high-fat diet	0.75% (w/w) of diet	6 weeks	~67% (3-fold decrease)	[3][4]	
Bezafibrate	Patients with coronary artery disease (BIP trial)	400 mg/day	6.2 years (mean)	21%	[5]
Patients with coronary artery disease and high baseline triglycerides (≥ 200 mg/dL)	400 mg/day	5 years	Significant reduction (associated with a 39.5% reduction in primary endpoint)	[5][6]	
Patients with hypertriglyceridemia	400 mg/day	24 weeks	34.7%	[7][8]	
Patients with idiopathic or diabetes-related hyperlipidemia	600 mg/day (200 mg t.i.d.)	3 months	Significant reduction	[9]	

Meta-analysis

of fibrate

Varied

Varied

36%

[6]

studies

Experimental Protocols

Tetradecylthioacetic Acid (TTA)

Clinical Study in Patients with Type 2 Diabetes (NCT00605787)[1][10]

- Objective: To conduct an exploratory study of the safety and effects of TTA in patients with type 2 diabetes mellitus.
- Study Design: An open-labeled, single-group assignment study.
- Participants: Sixteen male patients with type 2 diabetes, with fasting triacylglycerol levels between 2.0-10.0 mmol/L and a BMI of 25-40 kg/m².
- Intervention: 1 gram of TTA administered daily for 28 days.
- Outcome Measures: Parameters of lipid metabolism (including triglycerides), glucose metabolism, and safety were measured.

Phase I Safety Study in Healthy Volunteers[2]

- Objective: To describe the clinical, hematological, and biochemical safety of TTA.
- Study Design: A randomized study.
- Participants: Eighteen healthy male volunteers.
- Intervention: Subjects were randomly assigned to three groups receiving 200 mg, 600 mg, or 1000 mg of TTA as a single oral dose for 7 consecutive days.
- Outcome Measures: Safety was evaluated through adverse events, vital signs, and hematological and biochemical parameters. Efficacy was estimated by its effects on the plasma lipid profile.

Bezafibrate

Bezafibrate Infarction Prevention (BIP) Trial[5][11]

- Objective: To evaluate the effect of bezafibrate on long-term mortality in patients with coronary artery disease, with a sub-analysis for patients with hypertriglyceridemia.
- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: 3090 patients with a history of coronary artery disease. A subgroup of 458 patients had baseline triglyceride levels ≥ 200 mg/dL.
- Intervention: Patients were randomized to receive either 400 mg of bezafibrate daily or a placebo.
- Outcome Measures: The primary endpoint was fatal or non-fatal myocardial infarction or sudden death. Lipid profiles, including triglyceride levels, were also assessed. The long-term follow-up extended to 20 years for all-cause mortality.

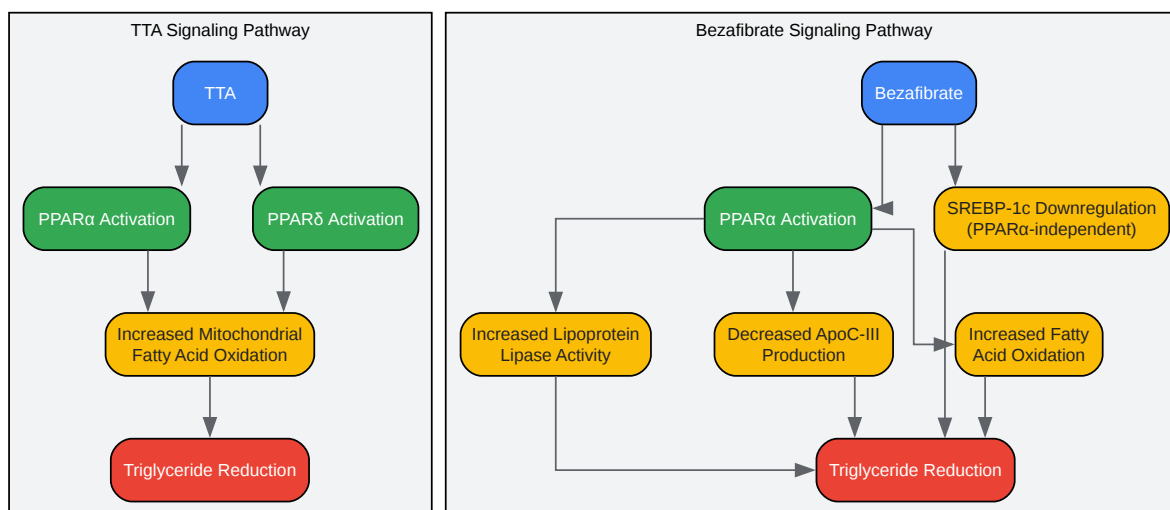
Randomized Crossover Study in Hypertriglyceridemia[7][8]

- Objective: To compare the efficacy and safety of pemafibrate with bezafibrate in patients with hypertriglyceridemia.
- Study Design: A randomized, crossover study.
- Participants: Sixty patients with fasting triglyceride levels ≥ 150 mg/dL.
- Intervention: Patients were treated with bezafibrate 400 mg/day or pemafibrate 0.2 mg/day for 24 weeks, with a washout period between treatments.
- Outcome Measures: The primary endpoint was the percent change from baseline in triglyceride levels.

Signaling Pathways and Experimental Workflow

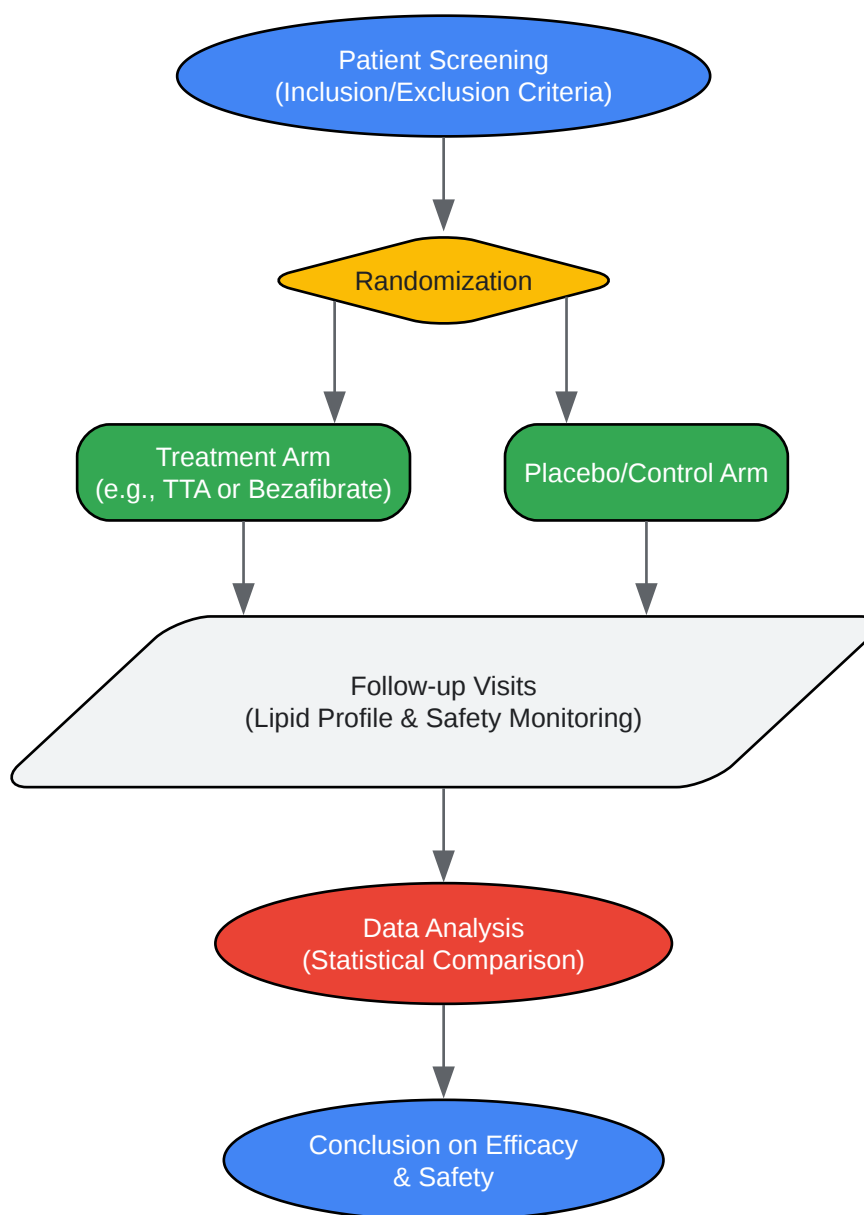
The following diagrams illustrate the proposed signaling pathways for TTA and bezafibrate in regulating triglyceride metabolism and a generalized workflow for a clinical trial investigating a

lipid-lowering agent.



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Caption: Comparative signaling pathways of TTA and bezafibrate in triglyceride reduction.



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Caption: Generalized workflow for a lipid-lowering clinical trial.

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